3-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a 3-chlorobenzenesulfonyl-piperazine group and at the 6-position with a 3,4,5-trimethyl-1H-pyrazole moiety. Pyridazine derivatives are well-documented for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral effects, making this compound a candidate for therapeutic development .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-14-15(2)24-27(16(14)3)20-8-7-19(22-23-20)25-9-11-26(12-10-25)30(28,29)18-6-4-5-17(21)13-18/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAHLYBFRBNVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 7287704) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a piperazine ring and a pyrazole moiety. The presence of the 3-chlorobenzenesulfonyl group is notable for its potential role in enhancing biological activity through specific molecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24ClN5O2S |
| Molecular Weight | 441.97 g/mol |
| IUPAC Name | This compound |
| CAS Number | 7287704 |
The biological activity of this compound primarily relates to its interaction with various enzymes and receptors . It is hypothesized that it may act as an enzyme inhibitor , potentially blocking specific pathways involved in disease progression. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to increased efficacy in therapeutic applications.
Anticancer Activity
Research has indicated that compounds structurally similar to this pyridazine derivative exhibit significant anticancer properties. For instance, studies have shown that related piperazine derivatives can induce apoptosis in cancer cell lines through mechanisms such as G2/M cell-cycle arrest and modulation of apoptotic pathways .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Similar compounds have been explored for their potential in treating neurological disorders by modulating neurotransmitter systems and exhibiting anxiolytic or antidepressant-like effects. The piperazine ring is often associated with such activities due to its ability to interact with serotonin receptors.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antitumor Activity : A study involving a series of piperazine derivatives demonstrated that modifications at the piperazine ring could enhance antiproliferative activity against multiple cancer cell lines . This suggests that structural variations can significantly impact biological outcomes.
- Enzyme Inhibition : Research focused on similar sulfonamide-containing compounds has shown promising results in inhibiting specific enzymes linked to cancer metabolism, indicating a potential pathway for therapeutic intervention.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of piperazine derivatives, revealing their potential to mitigate oxidative stress-related damage in neuronal cells . This aligns with the proposed mechanism of action for the target compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of the target compound with analogs:
Key Observations :
- Sulfonyl vs. Ether/Ketone Groups : The sulfonyl group in the target compound and may improve metabolic stability compared to ether or ketone-containing analogs (e.g., ), as sulfonamides resist enzymatic hydrolysis .
- Chlorophenyl Positioning : Analogs with 4-chlorophenyl groups () exhibit documented antiplatelet activity, suggesting the target compound’s 3-chlorobenzenesulfonyl group could modulate similar pathways with improved pharmacokinetics .
Research Findings and Structure-Activity Relationship (SAR)
- Trimethylpyrazole Impact : Compared to ’s 3-methylpyrazole, the target compound’s 3,4,5-trimethyl substitution may enhance hydrophobic interactions in binding pockets, as seen in other pyrazole-based drugs .
- Sulfonyl Group Advantage: The 3-chlorobenzenesulfonyl moiety likely improves solubility and bioavailability relative to the phenoxypropyl group in , which may suffer from oxidative metabolism .
- Further in vitro studies are needed to validate efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
